![molecular formula C12H18N4 B1432586 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 1707735-25-8](/img/structure/B1432586.png)
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
“4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H18N4 . It has a molecular weight of 218.3 g/mol.
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is 1S/C11H16N4/c1-2-9 (1)10-7-11 (14-8-13-10)15-5-3-12-4-6-15/h7-9,12H,1-6H2
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical form of “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” is solid .
Scientific Research Applications
Anticancer Activity
This compound has shown potential in the field of anticancer drug development . Its structure, which includes a piperazine moiety, is often found in pharmacologically active molecules. The presence of this functional group can contribute to selective cytotoxicity against cancer cells, such as human A-549 lung carcinoma cells, while sparing healthy cells like HepaRG hepatocytes .
Antimicrobial and Antifungal Applications
The piperazine ring in the compound’s structure is associated with antimicrobial and antifungal properties. This makes it a valuable candidate for developing new treatments against resistant strains of bacteria and fungi .
Antituberculosis Potential
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant forms, 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine could be explored as a base structure for creating more effective antituberculosis agents .
Anti-inflammatory and Analgesic Effects
The compound’s chemical framework suggests it may have applications in reducing inflammation and pain. This could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics .
Cardiovascular Therapeutics
Derivatives of pyrimidine, such as 4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine , have been linked to cardiovascular benefits. They could play a role in the synthesis of drugs aimed at treating hypertension and other heart-related conditions .
Neuroprotective Properties
The structural features of this compound suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases or preventing neuronal damage .
Future Directions
The future directions for “4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine” and related compounds could involve further exploration of their potential as therapeutic agents, given the promising activity of related compounds against certain kinases . More research is needed to fully understand their mechanisms of action and potential applications.
properties
IUPAC Name |
4-cyclopropyl-2-methyl-6-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-14-11(10-2-3-10)8-12(15-9)16-6-4-13-5-7-16/h8,10,13H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQEDSLNFRANT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213591 | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-methyl-6-(piperazin-1-yl)pyrimidine | |
CAS RN |
1707735-25-8 | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707735-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-cyclopropyl-2-methyl-6-(1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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